

Application Note: Advanced Synthesis Protocol for 4-(2-Methoxyethoxy)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)-1H-pyrazole

CAS No.: 14884-02-7

Cat. No.: B3104572

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Executive Summary & Application Context

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal and supramolecular chemistry. Specifically, **4-(2-Methoxyethoxy)-1H-pyrazole** (CAS: 14884-02-7) [1] serves as a critical ligand building block. The incorporation of the 2-methoxyethoxy side chain at the 4-position is strategically utilized to tune the physicochemical properties of coordination complexes. Notably, this specific ligand modification has been employed to engineer the solubility of "nanojars"—supramolecular copper-pyrazolate assemblies—enabling the unprecedented liquid-liquid extraction of highly hydrated oxoanions (such as carbonate) from aqueous environments into aliphatic solvents.

This application note details a self-validating, de novo synthetic protocol that bypasses the regiochemical pitfalls of direct pyrazole alkylation, ensuring high-fidelity access to the target compound.

Mechanistic Rationale & Pathway Design

A common misstep in synthesizing 4-alkoxy pyrazoles is attempting the direct O-alkylation of 4-hydroxypyrazole. This route is severely compromised by competing N-alkylation and the inherent instability of the tautomeric starting material.

To ensure absolute regiocontrol, this protocol employs a bottom-up cyclocondensation strategy. By utilizing a Vilsmeier-Haack derived 1,3-dielectrophile—specifically 3-(dimethylamino)-2-(2-

methoxyethoxy)prop-2-enal—we pre-install the alkoxy group on the carbon backbone. The subsequent introduction of hydrazine monohydrate (a 1,2-dinucleophile) triggers a rapid, regioselective cyclization cascade[2]. Methanol is mandated as the solvent; its protic nature effectively solubilizes the highly polar enal intermediate while moderating the exothermic condensation, thereby preventing the formation of intractable polymeric byproducts.

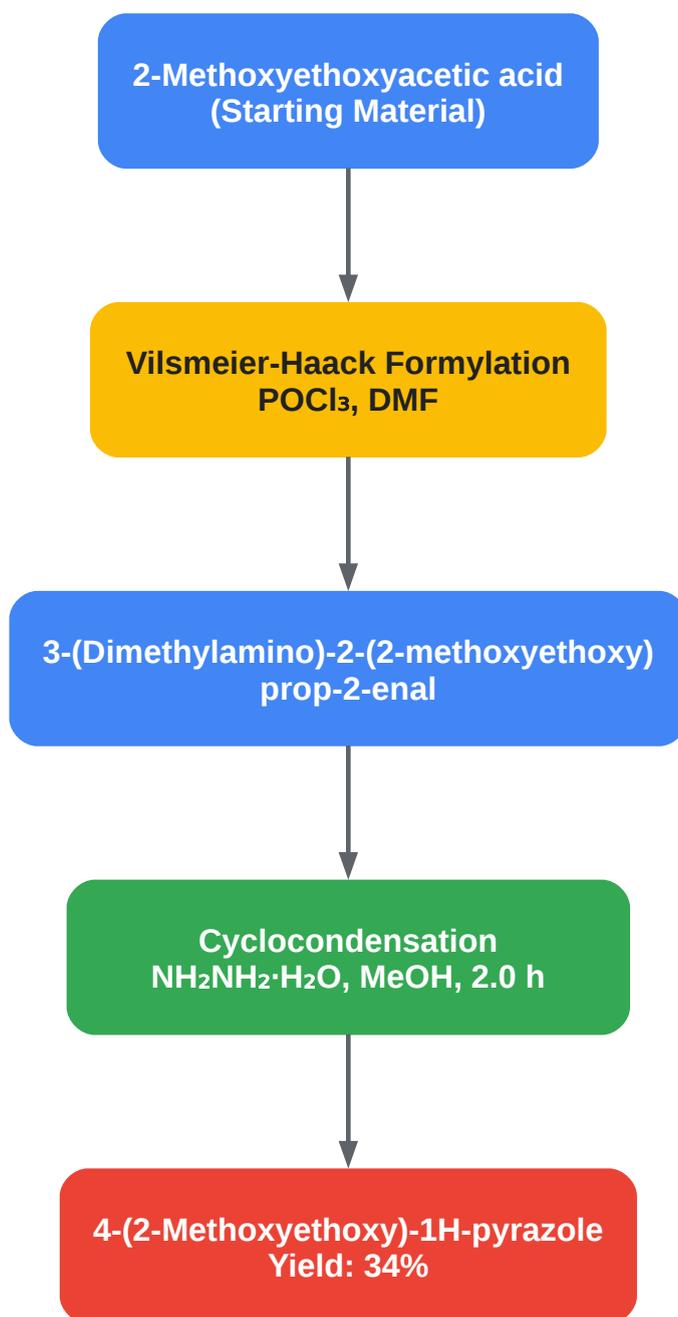
Physicochemical Profiling

Understanding the physical properties of the target compound is critical for designing an effective isolation strategy. The low partition coefficient dictates the necessity for specialized workup procedures.

Table 1: Physicochemical Properties of **4-(2-Methoxyethoxy)-1H-pyrazole**

Parameter	Value
CAS Number	14884-02-7[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	142.16 g/mol [1]
Topological Polar Surface Area (TPSA)	47.14 Å ² [1]
LogP	0.4349[1]
Physical State (at RT)	Liquid[3]

Synthetic Pathway Visualization



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Synthetic workflow for **4-(2-Methoxyethoxy)-1H-pyrazole** via enal condensation.

Detailed Experimental Protocol

Preparation of the Enal Intermediate

Note: This step utilizes standard Vilsmeier-Haack formylation chemistry to generate the required 1,3-dielectrophile.

- Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
- Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise over 30 minutes to generate the Vilsmeier reagent.
- Introduce 2-methoxyethoxyacetic acid (1.0 equivalent) slowly to the active complex.
- Heat the reaction mixture to 70 °C for 4–6 hours until complete consumption of the starting material is observed via TLC.
- Quench the reaction by pouring it over crushed ice, neutralize with saturated aqueous Na₂CO₃, and extract with dichloromethane (DCM). Concentrate the organic layer to afford 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal.

Pyrazole Cyclocondensation

- Solvation: Dissolve the crude 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal (1.0 equivalent) in analytical grade methanol (MeOH) to achieve a 0.5 M concentration[2].
- Reagent Addition: Cool the solution to 0 °C. Add hydrazine monohydrate (NH₂NH₂·H₂O) (1.2 equivalents) dropwise. Critical Insight: Hydrazine monohydrate is strictly mandated over anhydrous hydrazine to mitigate explosive hazards and suppress over-alkylation.
- Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2.0 hours[2].

Workup & Purification Strategy

The reported isolated yield for this transformation is 34%[2]. This modest recovery is highly characteristic of low-molecular-weight, heavily oxygenated pyrazoles. Because the compound is highly hydrophilic (LogP = 0.4349)[1], severe product attrition occurs during standard aqueous workup.

- Concentration: Remove the methanol solvent entirely under reduced pressure.

- Extraction: Suspend the residue in a minimal amount of water. Crucial Step: Saturate the aqueous phase completely with solid NaCl to force the organic product out of the aqueous layer. Extract exhaustively (5–6 times) with a polar organic solvent mixture (e.g., 9:1 DCM/Isopropanol).
- Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting liquid via silica gel flash chromatography using a gradient of DCM to 5% MeOH in DCM.

Reaction Optimization Matrix

The following table outlines the causality behind the selected reaction conditions, demonstrating why alternative parameters lead to suboptimal outcomes.

Table 2: Condensation Optimization Matrix

Solvent	Hydrazine Source	Reaction Time	Temp	Isolated Yield	Mechanistic Observation
Methanol	NH ₂ NH ₂ ·H ₂ O	2.0 h	RT	34% ^[2]	Optimal solvation of polar enal; controlled exotherm.
Ethanol	NH ₂ NH ₂ ·H ₂ O	4.0 h	RT	<25%	Reduced solubility of intermediates prolongs cyclization.
THF	Anhydrous NH ₂ NH ₂	2.0 h	0 °C to RT	N/A	High safety risk; poor solubility leads to incomplete conversion.

References

- [3] LookChem. **4-(2-Methoxyethoxy)-1H-pyrazole**. LookChem Chemical Directory. URL: [\[Link\]](#)
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